Viridomycin A

Description

Contextualization within Natural Product Chemistry and Microbiology

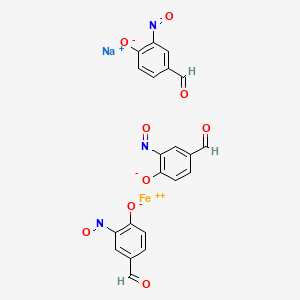

Viridomycin A is a naturally occurring chemical compound that belongs to a larger family of molecules known as viridomycins. researchgate.netmdpi.com These compounds are classified as natural products, which are substances produced by living organisms. In the vast field of natural product chemistry, viridomycins are notable for their unique structure as metal coordination complexes. nih.gov Specifically, this compound is a ferrous chelate, meaning it is a complex formed between a central iron(II) ion and organic molecules called ligands. nih.gov The ligand in this compound is 4-hydroxy-3-nitrosobenzaldehyde (B15368975). nih.gov

From a microbiological perspective, this compound is primarily produced by certain species of Actinobacteria, a group of filamentous bacteria renowned for their ability to synthesize a wide array of bioactive compounds. researchgate.netmdpi.com Strains of Streptomyces, such as Streptomyces griseus and Streptomyces tanashiensis, have been identified as producers of this compound. nih.govnih.gov The production of this compound by these microorganisms is often triggered by specific environmental conditions, particularly the limitation of phosphate (B84403) in their growth medium. nih.gov This positions this compound as a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of the organism but that often plays a role in ecological interactions.

Historical Overview of Initial Discoveries and Research Trajectories

The viridomycin family of compounds first came to the attention of the scientific community in 1964 as distinctive greenish pigments produced by certain bacteria. mdpi.com Subsequent research focused on isolating and characterizing the individual components of this pigment mixture. In 1974, the structure of this compound was elucidated by A. S. Khokhlov and I. N. Blinova, who identified it as an iron-containing antibiotic. dokumen.pub Further work by Blinova and colleagues in 1976 led to the isolation and description of its properties alongside other members of the family, such as Viridomycin B and C. dokumen.pub

Early research trajectories primarily investigated the antibiotic properties of these molecules. mdpi.com However, a significant finding in 1987 by Kurobane et al. shifted the understanding of its biosynthesis. Their work demonstrated that the production of viridomycins by Streptomyces griseus was not a response to iron deficiency, as is common for iron-chelating molecules (siderophores), but was instead triggered by phosphate depletion. nih.gov This suggested that viridomycins are secondary metabolites that are incidentally stabilized by the presence of iron ions rather than being produced specifically for iron acquisition. nih.gov More recent research has expanded the scope of investigation, exploring its potential in agriculture due to its ability to solubilize phosphate. researchgate.netresearchgate.netnih.gov

Significance of this compound as a Biosynthetic and Bioactive Entity

The significance of this compound stems from its distinct biosynthetic origins and its diverse biological activities. Biosynthetically, it is noteworthy because its production is regulated by phosphate levels, a less common trigger compared to the iron-limitation that induces the production of many other microbial iron chelators. nih.gov Studies have identified that fructose (B13574) and alanine (B10760859) are optimal carbon and nitrogen sources for its synthesis, which also requires a relatively high concentration of ferrous ions for chelation and stabilization. nih.gov

As a bioactive entity, this compound's importance is twofold. Firstly, it exhibits significant antimicrobial activity. It is effective against various Gram-positive bacteria and some fungi. researchgate.netnih.gov This antibiotic action is believed to result from its strong ability to chelate iron, thereby depriving microbes of this essential metallic ion required for their growth. researchgate.netmdpi.comresearchgate.net Secondly, and of increasing interest, is its role in biogeochemical processes. Research has shown that viridomycin-family molecules can solubilize rock phosphate by chelating the metal cations that bind phosphate in insoluble minerals. researchgate.netresearchgate.netnih.gov This dual function as both an antimicrobial agent and a phosphate-solubilizing agent makes this compound a compound of considerable interest for potential applications in sustainable agriculture, where it could act as a biofertilizer and a crop protection agent. researchgate.netmdpi.com

Research Data on this compound

Table 1: Physicochemical Properties of this compound

This table outlines key computed physicochemical properties of this compound, highlighting its molecular characteristics.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂FeN₃NaO₉ | nih.gov |

| Molecular Weight | 529.2 g/mol | nih.gov |

| Exact Mass | 528.982059 Da | nih.gov |

| Heavy Atom Count | 35 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 12 | nih.gov |

| Topological Polar Surface Area | 209 Ų | nih.gov |

| Parent Compound | 4-Hydroxy-3-nitrosobenzaldehyde | nih.gov |

Table 2: Antibacterial Activity of this compound

This table presents research findings on the antibacterial efficacy of this compound against various bacterial strains, measured by the zone of inhibition.

| Bacterial Strain | Type | Zone of Inhibition (mm) | Reference |

| Staphylococcus aureus | Gram-positive | 12.67 | nih.gov |

| Micrococcus tetragenus | Gram-positive | 15.50 | nih.gov |

| Pseudomonas syringae pv. actinidae | Gram-negative | 14.33 | nih.gov |

| Bacillus subtilis ATCC 9524 | Gram-positive | 29 ± 1.2 | researchgate.netresearchgate.net |

| Micrococcus luteus ATCC 381 | Gram-positive | 45 ± 1.4 | researchgate.netresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

52970-22-6 |

|---|---|

Molecular Formula |

C21H12FeN3NaO9 |

Molecular Weight |

529.2 g/mol |

IUPAC Name |

sodium;4-formyl-2-nitrosophenolate;iron(2+) |

InChI |

InChI=1S/3C7H5NO3.Fe.Na/c3*9-4-5-1-2-7(10)6(3-5)8-11;;/h3*1-4,10H;;/q;;;+2;+1/p-3 |

InChI Key |

KXWKJDNTUDXRHR-UHFFFAOYSA-K |

SMILES |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].C1=CC(=C(C=C1C=O)N=O)[O-].[Na+].[Fe+2] |

Other CAS No. |

52970-22-6 |

Synonyms |

viridomycin A viridomycin A1 viridomycin A2 viridomycin B viridomycin C viridomycin D |

Origin of Product |

United States |

Microbial Producers and Fermentation Strategies for Viridomycin a

Identification and Characterization of Viridomycin A-Producing Streptomyces Strains

The identification of microbial strains capable of producing this compound primarily involves screening soil-borne microorganisms, particularly from unique environments like mineral mines. mdpi.comresearchgate.net Once isolated, these strains are characterized using a combination of morphological, chemotaxonomic, and genetic methods to confirm their identity within the Streptomyces genus. peerj.com

The primary and most well-documented producer of this compound is Streptomyces griseus. nih.gov Research has shown that not all strains of S. griseus are capable of producing viridomycins; in one study, only two out of nine examined strains of S. griseus were found to produce these compounds. nih.gov This highlights the strain-specific nature of secondary metabolite production.

In addition to S. griseus, a Streptomyces griseus-related strain isolated from Moroccan phosphate (B84403) mines has been identified as a producer of a compound from the viridomycin family. mdpi.comresearchgate.net This particular strain demonstrated the ability to solubilize rock phosphate, a trait linked to the iron-chelating properties of the produced viridomycin-like molecule. mdpi.comresearchgate.net Other species, such as Streptomyces tanashiensis and Streptomyces lunaelactis, have been reported to produce related green-pigmented ferrous ion complexes like ferroverdins, which are structurally similar to viridomycins. researchgate.netuliege.befrontiersin.org

The characterization of this compound-producing strains involves observing their physical and metabolic traits (phenotype) and analyzing their genetic makeup (genotype).

Phenotypic Analysis: Phenotypic analysis involves examining the macroscopic and microscopic characteristics of the bacterial culture. For Streptomyces, this includes observing the color of the aerial and substrate mycelium, the texture of colonies, and the production of soluble pigments on various culture media. peerj.com The production of this compound itself is a key phenotypic marker, characterized by the appearance of a green pigment in the fermentation broth, particularly under phosphate-limiting conditions. nih.gov This green coloration is due to the formation of a ferrous chelate of 4-hydroxy-3-nitrosobenzaldehyde (B15368975), which is the core structure of this compound. nih.gov Studies on Streptomyces mutants have shown that colony morphology, such as color and border shape, can be highly variable. nih.govijcrt.org For example, a Streptomyces griseus-related strain that produces viridomycins was noted for its ability to grow on minimal media using rock phosphate as the sole phosphate source. mdpi.com

Genotypic Analysis: Genotypic analysis provides a more definitive identification and can reveal the genetic potential for secondary metabolite production. The analysis of the 16S rDNA gene sequence is a standard and crucial tool for the systematic analysis and identification of Streptomyces species. peerj.com While specific gene clusters for this compound are not extensively detailed in the provided search results, it is known that Streptomyces genomes are large and linear, often containing more than 20 biosynthetic gene clusters (BGCs) for secondary metabolites. mdpi.com The expression of these clusters is tightly regulated and often depends on environmental triggers. mdpi.com The production of viridomycins by S. griseus is linked to the exhaustion of phosphate in the medium, suggesting a genetic regulatory system, like the PhoP/PhoR system found in other Streptomyces, that responds to phosphate levels. nih.govparis-saclay.fr

| Strain | Key Phenotypic Characteristics | Reference |

| Streptomyces griseus | Produces a complex of green pigments (viridomycins) in culture. | nih.gov |

| Pigment production occurs only when phosphate is exhausted from the medium. | nih.gov | |

| Streptomyces griseus-related strain | Isolated from Moroccan phosphate mines. | mdpi.comresearchgate.net |

| Excretes a compound from the viridomycin family. | mdpi.com | |

| Shows ability to solubilize rock phosphate. | mdpi.comresearchgate.net | |

| Exhibits antifungal and antibacterial activity. | mdpi.com |

Optimization of Fermentation Conditions for Enhanced this compound Production

Maximizing the yield of secondary metabolites like this compound requires the careful optimization of fermentation process parameters. frontiersin.orgisomerase.com This involves adjusting physical conditions (e.g., temperature, pH, agitation) and, crucially, the composition of the culture medium to create an environment that favors biosynthesis. cmdclabs.com

Nutritional factors, especially the sources of carbon and nitrogen, play a pivotal role in regulating secondary metabolism in Streptomyces. nih.govfrontiersin.org The synthesis of antibiotics is often suppressed by rapidly metabolized nutrients and triggered by nutrient limitation, such as the depletion of phosphate, which is a known trigger for viridomycin production. nih.govnih.gov

The type and concentration of the carbon source in the fermentation medium can significantly influence the production of antibiotics. nih.gov In many Streptomyces species, readily utilized carbon sources like glucose can cause carbon catabolite repression (CCR), which inhibits the synthesis of secondary metabolites. nih.govnih.gov Therefore, selecting a carbon source that is metabolized more slowly or one that does not elicit a strong repressive effect is often key to enhancing production.

For the production of viridomycins by Streptomyces griseus, a systematic study of different carbon sources revealed that fructose (B13574) was the most favorable for biosynthesis. nih.gov This suggests that the metabolic pathway for fructose utilization in this strain provides the necessary precursors for the this compound structure more efficiently or avoids the repressive effects seen with other sugars.

| Carbon Source | Effect on this compound Production by S. griseus | Reference |

| Fructose | Most favorable carbon source for production. | nih.gov |

| Glucose | Generally reported to cause carbon catabolite repression in Streptomyces, interfering with antibiotic synthesis. | nih.gov |

| Other Carbohydrates | Effect varies; rapid utilization often leads to repression. | nih.gov |

Nitrogen is a fundamental building block for essential cellular components, including the amino acids that are often precursors to secondary metabolites. procelys.com The regulation of nitrogen metabolism is complex and can both positively and negatively affect antibiotic production. mdpi.com High concentrations of easily assimilated nitrogen sources, such as ammonium, can be repressive to the biosynthesis of many antibiotics. mdpi.comnih.gov

In the specific case of this compound production by Streptomyces griseus, the amino acid alanine (B10760859) was identified as the most suitable nitrogen source. nih.gov The use of specific amino acids can sometimes bypass repressive regulatory networks or directly supply building blocks for the secondary metabolite. For instance, the viridomycin structure (a derivative of 4-hydroxy-3-nitrosobenzaldehyde) is biosynthetically linked to the shikimate pathway, which produces aromatic amino acids, and the availability of specific nitrogen donors like alanine could influence the efficiency of this pathway.

| Nitrogen Source | Effect on this compound Production by S. griseus | Reference |

| Alanine | Most favorable nitrogen source for production. | nih.gov |

| Ammonium | Can inhibit the production of many antibiotics in Streptomyces at high concentrations. | mdpi.comnih.gov |

| Nitrate | Has been shown to stimulate antibiotic production in some Streptomyces species. | mdpi.com |

Influence of Nutritional Factors on Biosynthesis

Role of Inorganic Ions (e.g., Iron, Phosphate) in Biosynthesis and Chelation

The biosynthesis of this compound by microbial producers, primarily species of Streptomyces, is intricately regulated by the availability of specific inorganic ions, most notably iron and phosphate. These ions play a dual role, acting as crucial cofactors and triggers in the biosynthetic pathway and as central components in the final molecular structure through chelation.

Iron (Fe²⁺): Iron is an indispensable element for the production of this compound. The compound itself is a ferrous chelate, meaning it incorporates an iron ion within its structure. nih.gov Research indicates that relatively high concentrations of ferrous ions (Fe²⁺) in the fermentation medium are necessary for the synthesis of this compound. nih.gov One study identified an optimal iron concentration for viridomycin biosynthesis to be approximately 0.5 mg/ml. iaea.org

The influence of iron extends to the type of metabolites produced. In environments with low iron concentrations, the precursor molecule, deferriviridomycin, is formed instead of this compound. iaea.org This precursor can subsequently be converted to this compound upon the addition of ferric chloride (FeCl₃). iaea.org This demonstrates that the final step of biosynthesis is the chelation of iron. Further studies on Streptomyces tanashiensis BYF-112 confirmed that treating the culture medium with ferrous sulfate (B86663) (FeSO₄) was essential for the production of green pigments, identified as this compound and F. nih.govfrontiersin.org The iron appears to be tightly bound within the molecule, as it cannot be removed by common chelating agents like EDTA. iaea.org Analysis of a related viridomycin-like molecule revealed an iron concentration of 0.26 mg of Fe³⁺ per mg of the purified compound, which corresponds to roughly two moles of iron per mole of viridomycin. nih.gov

The prevailing scientific view is that viridomycins are not produced as a response to iron deficiency to scavenge for the metal, but rather are secondary metabolites that are coincidentally stabilized in the broth through metal ion chelation. nih.gov

Phosphate (PO₄³⁻): Phosphate concentration exerts a significant repressive effect on this compound biosynthesis. The production of the viridomycin ligand is initiated only under phosphate-limiting conditions, typically after phosphate in the growth medium has been exhausted by the producing microorganism. nih.gov This phenomenon is a common regulatory mechanism for secondary metabolite production in Streptomyces, where the depletion of a key nutrient like phosphate triggers a metabolic shift from primary growth to the synthesis of specialized compounds. paris-saclay.fr

Interestingly, while low phosphate levels are required for production, the resulting viridomycin molecules exhibit an ability to interact with phosphate-containing minerals. A compound from the viridomycin family, produced by a Streptomyces griseus-related strain, demonstrated the ability to solubilize insoluble rock phosphate. researchgate.netmdpi.com It is proposed that the molecule chelates the positively charged counter-ions (like calcium) within the rock phosphate structure, leading to the destabilization and release of soluble phosphate ions. nih.govresearchgate.netmdpi.com This suggests a potential ecological role for these molecules in phosphorus cycling.

| Inorganic Ion | Role in this compound Production | Key Research Findings |

| Iron (Fe²⁺) | Essential structural component; Biosynthesis trigger | This compound is a ferrous chelate of 4-hydroxy-3-nitrosobenzaldehyde. nih.gov Optimal concentration for biosynthesis is ~0.5 mg/ml. iaea.org Low iron levels lead to the formation of the precursor deferriviridomycin. iaea.org Iron is tightly bound and not removed by EDTA. iaea.org |

| Phosphate (PO₄³⁻) | Biosynthesis is repressed by phosphate | Ligand biosynthesis occurs only after phosphate is depleted from the medium. nih.gov Some viridomycin family molecules can solubilize rock phosphate by chelating its counter-ions. researchgate.netmdpi.com |

Bioreactor Configurations and Process Control for Production Yield

Optimizing the production yield of this compound requires careful selection of bioreactor design and precise control of key fermentation parameters. While specific large-scale production data for this compound is not extensively published, principles from microbial fermentation, particularly for antibiotic production by Streptomyces, provide a framework for effective strategies.

Bioreactor Configurations: The choice of bioreactor depends on the specific requirements of the producing microorganism, such as aeration and shear sensitivity. For bacterial cultures like Streptomyces, stirred-tank reactors are most commonly used in industrial bioprocesses. researchgate.net

Stirred-Tank Bioreactors (STRs): These are the workhorses of microbial fermentation. researchgate.net They consist of a vessel with a motor-driven agitator (impeller) to ensure proper mixing, mass transfer (nutrients and oxygen), and heat transfer. The constant agitation keeps the microbial cells suspended and provides a homogenous environment. eppendorf.com For Streptomyces fermentation, which can become viscous, the design of the impeller and the agitation speed are critical to avoid cell damage while ensuring adequate oxygen supply.

Airlift and Bubble Column Bioreactors: For cell lines that are more sensitive to the mechanical stress (shear force) caused by impellers, airlift or bubble column reactors are preferred alternatives. researchgate.net In these systems, mixing is achieved by the introduction of sparged gas from the bottom, which creates density differences and circulates the culture broth. This provides a lower-shear environment. researchgate.net

Bioreactors for this compound production can be operated in different modes, including batch, fed-batch, or continuous culture, to maximize yield. researchgate.net A fed-batch strategy is often employed for secondary metabolite production to control the concentration of key nutrients like carbon sources and phosphate, preventing repression of the biosynthetic pathways.

Process Control for Production Yield: Tight control over environmental and nutritional parameters within the bioreactor is crucial for maximizing the yield of this compound.

pH: The pH of the culture medium must be continuously monitored and controlled, as deviations can inhibit microbial growth and enzyme activity. For Streptomyces, a neutral to slightly alkaline pH is often optimal.

Dissolved Oxygen (DO): Streptomyces are aerobic bacteria, and a sufficient supply of dissolved oxygen is vital for growth and secondary metabolism. DO levels are monitored with sensors and controlled by adjusting the agitation speed and the rate of sterile air sparging. eppendorf.com

Nutrient Feeding: As established, iron is essential while high phosphate levels are inhibitory. A controlled feeding strategy in a fed-batch process can be used to add a carbon source, nitrogen source, and iron at optimal rates while keeping phosphate concentrations low during the production phase. Studies have shown fructose and alanine to be favorable carbon and nitrogen sources for this compound production. nih.gov

| Parameter | Control Strategy | Impact on this compound Production |

| Bioreactor Type | Selection of Stirred-Tank, Airlift, or Bubble Column | Affects mixing, mass transfer, and shear stress on the producing microorganism. researchgate.net |

| pH | Real-time monitoring and automated addition of acid/base | Maintains optimal conditions for microbial growth and enzymatic synthesis. |

| Temperature | Use of heating/cooling jackets | Ensures optimal metabolic activity; 28°C has been used in lab studies. frontiersin.org |

| Dissolved Oxygen | Control via agitation speed and aeration rate | Critical for aerobic respiration and energy-intensive secondary metabolite synthesis. eppendorf.com |

| Nutrient Levels | Fed-batch strategies | Allows for maintaining low phosphate levels and providing necessary precursors like iron to trigger and sustain biosynthesis. nih.gov |

Structural Characterization Methodologies for Viridomycin a and Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of Viridomycin A, providing detailed insights into the connectivity and spatial arrangement of atoms within the molecule. numberanalytics.comemerypharma.com

A suite of two-dimensional (2D) NMR experiments has been instrumental in assembling the molecular framework of this compound and its derivatives. google.comresearchgate.net

COSY (Correlation Spectroscopy): This technique is used to identify protons that are coupled to each other, typically through two or three bonds. numberanalytics.comwikipedia.org In the analysis of this compound, COSY spectra help establish the sequence of protons within the substituted ring systems. emerypharma.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached. numberanalytics.comwikipedia.org This is vital for assigning the carbon signals in the this compound structure based on their attached proton resonances. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and heteronuclei. numberanalytics.com This technique has been particularly powerful in connecting the different structural fragments of this compound, such as linking the aldehyde proton to the carbons of the cyclohexadiene ring. nih.govresearchgate.net For a derivative identified as Tris(3-imino-4-oxo-cyclohexa-1,5-diene-carbaldehydo) iron(III), HMBC correlations were key to confirming the structure. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.com This through-space correlation is crucial for determining the three-dimensional arrangement of the molecule. google.com

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules, which can help in distinguishing components in a mixture and confirming the association of signals with a single molecular entity. google.com

The combined application of these 2D NMR techniques allowed for the comprehensive structural elucidation of a Viridomycin-like compound, identified as Tris(3-imino-4-oxo-cyclohexa-1,5-diene-carbaldehydo) iron(III). nih.gov

Table 1: NMR Spectroscopic Data for a Viridomycin-like Compound (D₂) researchgate.net

| Position | δc (ppm) | δh (ppm), Type (J in Hz) | HMBC |

|---|---|---|---|

| 1 | 182.0 | ||

| 2 | 159.3 | ||

| 3 | 115.7 | 7.56 s | Observed |

| 4 | 123.9 | Observed | |

| 5 | 134.5 | 7.96 d (9) | Observed |

| 6 | 122.5 | 7.16 d (9) | |

| 7 | 190.5 | 9.78 s | Observed |

Data recorded in CD₃CN at 500 MHz. researchgate.net

Isotopic labeling is a powerful technique used in conjunction with NMR and mass spectrometry to trace metabolic pathways and elucidate complex molecular structures. nih.govresearchgate.netresearchgate.net By incorporating stable isotopes such as ¹³C or ¹⁵N into the molecule during its biosynthesis, specific atoms can be "highlighted." silantes.com This simplifies complex spectra and provides unambiguous evidence for bond connectivities and the origin of different structural fragments. While specific applications of isotopic labeling in the initial structural elucidation of this compound are not extensively detailed in the provided context, this methodology remains a vital tool for biosynthetic studies and for resolving structural ambiguities in newly discovered derivatives. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio to several decimal places. numberanalytics.comgoogle.comresearchgate.netbioanalysis-zone.com This accuracy allows for the calculation of a unique molecular formula, a critical first step in structure elucidation. univie.ac.at

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of large and thermally fragile molecules directly from a solution. google.comresearchgate.netuvic.ca In the study of a this compound-related compound, ESI-MS was used in both positive and negative ion modes. nih.govekb.eg The HR-ESIMS data, in combination with ¹³C NMR spectra, established the molecular formula of a this compound derivative as C₂₁H₁₂O₉N₃Fe. nih.govmdpi.com The ESI-MS spectrum showed key peaks corresponding to the deprotonated molecule [M-H]⁻ and a sodium adduct of the dimer [2M+Na-2H]⁻, further confirming the molecular weight. nih.govresearchgate.net

Fast Atom Bombardment (FAB) is another soft ionization technique where a high-energy beam of atoms strikes a sample mixed in a non-volatile matrix, such as glycerol, to produce ions. scispace.comwikipedia.org It is particularly useful for determining the molecular weights of non-volatile and thermally unstable compounds. taylorandfrancis.com FAB-MS typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions, providing clear molecular weight information. taylorandfrancis.comresearchgate.net This method was instrumental in the structural analysis of many complex natural products discovered during the era of its prevalence. scispace.comgenscript.com

Spectroscopic Analysis for Chromophore Characterization

The characteristic greenish color of this compound is due to its chromophore, the part of the molecule responsible for absorbing visible light. nih.gov The analysis of this chromophore involves UV-Visible spectroscopy. Catechol-type siderophores, a class of compounds to which Viridomycins are related, typically exhibit a three-banded electronic absorption spectrum with maxima around 318, 250, and 210 nm. dokumen.pub The presence of an iron (Fe) atom, chelated by the organic ligands, is central to the color and the electronic properties of the chromophore. nih.govencyclopedia.pub The δ values and coupling patterns of the protons on the cyclohexane (B81311) ring of the chromophore, observed in NMR spectra, provide detailed structural information about this key moiety. nih.govresearchgate.net In one study, the presence of iron in a Viridomycin-like molecule was initially suggested by its color and later confirmed by atomic absorption spectrophotometry. nih.gov

Computational Methods in Structural Prediction and Validation

Computational chemistry provides a powerful lens for the prediction and validation of the complex three-dimensional structure of natural products like this compound. These in silico techniques complement experimental data, offering deeper insights into molecular geometry, conformational landscapes, and electronic properties that are often difficult to discern through spectroscopic methods alone. The application of these methods is crucial for confirming proposed structures, understanding stereochemical nuances, and providing a theoretical framework for the molecule's reactivity and biological interactions.

At the forefront of these computational approaches is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems. matlantis.comrsc.org DFT calculations are instrumental in predicting the most stable (lowest energy) conformation of a molecule by optimizing its geometry. taltech.ee For a molecule with the structural complexity of this compound, DFT can be employed to calculate key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters can then be compared with experimental data, primarily from X-ray crystallography if available, to validate the proposed structure.

Moreover, DFT is pivotal in predicting spectroscopic data, which serves as a crucial bridge between a theoretical model and experimental reality. rsc.org For instance, DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net In the structural elucidation of a viridomycin-family compound, DFT methods were utilized to analyze local reactivity properties based on NPA-derived charges. researchgate.net This type of analysis is vital for correlating the calculated electronic environment of each nucleus with the experimentally observed chemical shifts from ¹H and ¹³C NMR spectra. arxiv.org Discrepancies between predicted and experimental shifts can prompt a re-evaluation of the proposed structure, while a strong correlation provides robust support for its validity.

Conformational analysis is another critical application of computational methods in the study of this compound and its derivatives. taltech.eemdpi.com Due to the presence of rotatable single bonds, these molecules can exist in numerous conformations. Computational techniques, such as molecular mechanics (MM) and Monte Carlo simulations, can systematically explore the conformational space to identify low-energy conformers. taltech.eemdpi.com These stable conformations can then be subjected to higher-level DFT calculations for more accurate energy refinement. mdpi.com Understanding the preferred conformation is essential, as the three-dimensional shape of the molecule dictates its interaction with biological targets.

Molecular modeling, a broader field that encompasses these techniques, allows for the visualization and manipulation of the 3D structure of this compound. uoa.grinventi.in This is particularly useful for understanding intermolecular interactions, such as how this compound might bind to a biological target. nih.gov While not strictly a structural prediction method for the isolated molecule, molecular docking simulations can provide indirect validation of a proposed structure by assessing its steric and electronic complementarity with a known binding site.

The table below illustrates the type of data that can be generated through DFT calculations for a viridomycin-like compound, providing a comparison between experimental and computationally predicted NMR chemical shifts. researchgate.net Such a comparison is fundamental to the computational validation of a proposed chemical structure.

| Position | Experimental ¹³C NMR (δc) | Experimental ¹H NMR (δH, J in Hz) |

| 1 | 182.0 | |

| 2 | 159.3 | |

| 3 | 115.7 | 7.56 s |

| 4 | 123.9 | |

| 5 | 134.5 | 7.96 d (9) |

| 6 | 122.5 | 7.16 d (9) |

| 7 | 190.5 | 9.78 s |

Table 1: Experimental NMR data for a viridomycin-family compound which can be used for comparison with computationally predicted values. researchgate.net

In a study on a viridomycin-family molecule, local reactivity properties were calculated using DFT, highlighting the utility of these methods in understanding the molecule's chemical behavior. researchgate.net

| Atom | NPA Charge |

| O(22) | -0.598 |

| O(23) | -0.601 |

| O(24) | -0.537 |

| O(25) | -0.536 |

| O(26) | -0.499 |

| O(27) | -0.501 |

| O(28) | -0.528 |

| O(29) | -0.529 |

| N(30) | -0.493 |

| N(31) | -0.491 |

| N(32) | -0.443 |

| C(8) | 0.811 |

| C(9) | 0.812 |

| C(10) | 0.812 |

| C(11) | 0.813 |

| C(12) | 0.369 |

| C(13) | 0.369 |

Table 2: Calculated local reactivity properties (NPA-derived charges) for a viridomycin-family molecule using DFT methods. researchgate.net

Ultimately, the synergy between experimental data and computational prediction provides the highest level of confidence in structural assignments for complex natural products like this compound.

Molecular Mechanisms of Action and Biological Activities

Antimicrobial Activities of Viridomycin A

A compound belonging to the viridomycin family has demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria and certain fungal species. nih.gov This activity is believed to be linked to the molecule's structural capacity to interact with essential ions required for microbial survival. nih.gov

While specific data on this compound's efficacy against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) is not extensively detailed in available research, studies on a closely related viridomycin compound have confirmed its inhibitory action against Gram-positive bacteria such as Micrococcus luteus and Bacillus subtilis. nih.gov

The antibacterial activity of a purified viridomycin-like compound (D2) was evaluated using the paper filter disk diffusion method, which measures the zone of inhibition to determine antimicrobial efficacy. The study demonstrated that this compound was effective in inhibiting the growth of the tested bacterial strains. nih.gov

The following table summarizes the zone of inhibition observed for the viridomycin-like compound D2 against susceptible bacterial pathogens. nih.gov

| Bacterial Strain | Zone of Inhibition (mm) |

| Micrococcus luteus ATCC 381 | 14 |

| Bacillus subtilis ATCC 9524 | 12 |

Data derived from a study on a purified viridomycin-like compound (D2).

The primary proposed mechanism for the antibacterial action of the viridomycin family of molecules is their potent ability to chelate iron. nih.gov Iron is a crucial cofactor for numerous essential enzymatic reactions within bacterial cells, and its sequestration by viridomycin-like compounds disrupts these vital metabolic processes, ultimately leading to the inhibition of bacterial growth. nih.gov

In addition to its antibacterial effects, the viridomycin family of compounds also exhibits significant antifungal properties. nih.gov

A purified compound from the viridomycin family has been shown to inhibit the growth of phytopathogenic fungi. nih.gov In vitro testing confirmed its activity against Pythium ultimum and Mucor ramannianus. nih.gov

The table below details the zone of inhibition produced by the viridomycin-like compound D2 against the tested fungal strains. nih.gov

| Fungal Strain | Zone of Inhibition (mm) |

| Pythium ultimum BCCM 16164 | 12 |

| Mucor ramannianus NRRL 1829 | 12 |

Data derived from a study on a purified viridomycin-like compound (D2).

Similar to its antibacterial mechanism, the antifungal activity of the viridomycin family is attributed to its strong iron-chelating properties. nih.gov By binding to and sequestering iron from the environment, the compound deprives fungal cells of this essential nutrient, thereby inhibiting their growth and proliferation. nih.gov

Antifungal Properties and Fungal Growth Inhibition

Phosphate (B84403) Solubilization Mechanism

This compound is produced by certain soil-borne microorganisms, such as strains related to Streptomyces griseus, and plays a significant role in the bioweathering of rock phosphate. nih.gov Unlike many phosphate-solubilizing microorganisms that rely on the secretion of organic acids to lower soil pH, this compound employs a novel solubilizing mechanism. proquest.comnih.gov This process is centered on the chelation of positively charged counter-ions that are part of the insoluble rock phosphate structure. nih.gov By binding to these metal ions, this compound destabilizes the mineral's structure, leading to the release and solubilization of negatively charged phosphates, which can then be utilized by plants. proquest.comnih.gov The production of this compound by Streptomyces is observed to be triggered by conditions of phosphate limitation. nih.gov

Chelation-Mediated Dissolution of Insoluble Phosphate Compounds

The primary mechanism through which this compound solubilizes phosphates is chelation-mediated dissolution. nih.gov Insoluble mineral phosphates, such as rock phosphate, are often complex structures composed of phosphate anions bound to various cations. proquest.com Rock phosphate is primarily calcium hydroxyapatite, but it can also contain other cations like iron (Fe³⁺), aluminum (Al³⁺), sodium (Na⁺), and magnesium (Mg²⁺). proquest.com

This compound acts as a chelating agent, capturing these positively charged metal ions (counter-ions) from the phosphate mineral complex. nih.gov This sequestration of cations disrupts the integrity of the mineral's crystalline structure. proquest.com The removal of these key structural components leads to the destabilization and subsequent dissolution of the rock phosphate, allowing the liberation of soluble phosphate ions into the surrounding environment. nih.govproquest.com This chelation-based strategy is a known mechanism for mineral phosphate solubilization, where chelating substances form stable complexes with the phosphorus counter-ions like Al³⁺, Fe³⁺, and Ca²⁺. nih.govproquest.com

Molecular Basis of Metal Ion Sequestration (e.g., Iron Chelation)

The ability of this compound to chelate metal ions is fundamental to its biological activities, including both phosphate solubilization and antimicrobial effects. nih.gov The molecule has a strong affinity for metal ions, particularly iron (Fe³⁺). proquest.comnih.gov Analysis of a purified viridomycin-like compound has confirmed the presence of iron, with an approximate ratio of two moles of iron per mole of viridomycin. nih.gov This potent iron-chelating capacity is a key aspect of its molecular action. nih.govproquest.com The proposed mode of action involves the viridomycin molecule effectively sequestering iron, an essential metallic ion required for the growth of most microbes. nih.gov This sequestration deprives competing microorganisms of this vital nutrient. nih.govnih.gov

Environmental and Agronomic Implications

The unique phosphate solubilization mechanism of this compound carries significant environmental and agronomic implications. Phosphorus is a crucial nutrient for plant growth, but its availability in soil is often limited because it forms insoluble complexes. nih.govfrontiersin.org Conventional agriculture relies on soluble phosphate fertilizers, the production of which is costly and environmentally taxing. nih.gov

This compound offers a potential biological alternative. Strains of Streptomyces that produce viridomycins can act as phosphate-solubilizing microorganisms (PSMs), converting the phosphorus in poorly soluble sources like rock phosphate into a plant-available form. nih.govresearchgate.net This process can be harnessed for the development of biofertilizers. frontiersin.org The application of such microorganisms could lead to a slow-release bio-phosphate fertilizer, enhancing soil fertility and improving crop yields sustainably. nih.gov Furthermore, the introduction of these viridomycin-producing strains into agricultural soils has been shown to have a positive effect on plant growth and fitness. nih.gov This approach could reduce the reliance on chemical fertilizers, mitigating their negative environmental impacts. frontiersin.orgfrontiersin.org

Other Noteworthy Bioactivities in Model Systems

Beyond its role in nutrient cycling, this compound exhibits other significant biological activities, primarily related to its strong chelating properties.

In Vitro Cytotoxicity against Non-Human Cell Lines

This compound demonstrates notable cytotoxic effects against various non-human cells, specifically fungi and Gram-positive bacteria. nih.govnih.gov This antimicrobial activity is not based on a typical antibiotic mechanism but is instead linked to its potent ability to chelate iron. nih.govproquest.com Iron is an indispensable nutrient for microbial growth and metabolism. nih.gov By sequestering available iron in the environment, this compound effectively starves competing microbes, thereby inhibiting their growth. nih.govnih.gov This mode of action makes it an effective agent against certain plant pathogens, which has been observed to limit the detrimental effects of phytopathogenic fungi in greenhouse settings. nih.gov

Table 1: Antimicrobial Activity of this compound

| Target Organism Type | Mechanism of Action | Reference |

|---|---|---|

| Fungi | Inhibition of growth via iron chelation | nih.govnih.gov |

Modulatory Effects on Microbial Metabolism

The primary modulatory effect of this compound on the metabolism of other microbes stems from its iron chelation activity. nih.gov By binding strongly to iron, it limits the availability of this critical cofactor for numerous essential metabolic processes in neighboring microorganisms. nih.govnih.gov Many key enzymatic reactions and cellular respiration processes are iron-dependent. nih.gov Depriving bacteria and fungi of iron disrupts these vital metabolic pathways, leading to growth inhibition or cell death. nih.govfrontiersin.org This gives the producing organism, such as Streptomyces griseus, a competitive advantage in the soil environment. nih.gov The antibiotic activity is therefore a direct consequence of this induced metabolic limitation in competing microbes. nih.govproquest.com

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aluminum (Al³⁺) |

| Calcium (Ca²⁺) |

| Iron (Fe³⁺) |

| Magnesium (Mg²⁺) |

Structure Activity Relationships Sar of Viridomycin a and Its Analogues

Identification of Key Pharmacophores and Active Moieties

The fundamental structure of Viridomycin A is a coordination complex consisting of a central ferrous (Fe²⁺) ion chelated by three identical ligands of 4-hydroxy-3-nitrosobenzaldehyde (B15368975). nih.govnih.govresearchgate.net The biological activity of the viridomycin family is intrinsically linked to this structure's potent ability to chelate iron, an essential metal for microbial growth. mdpi.comresearchgate.netnih.govresearchgate.net

The key pharmacophore, the essential three-dimensional arrangement of features required for biological activity, can be defined as the tris(nitrosophenolato)ferrous core. The critical features of this pharmacophore are:

The Aromatic Ring System: A substituted benzene (B151609) ring that serves as the scaffold for the chelating groups.

The Hydroxyl (-OH) and Nitroso (-NO) Groups: Positioned ortho to each other on the aromatic ring, these two groups form the bidentate chelating site that binds the ferrous ion. The ability of the molecule to sequester iron is considered a primary mechanism of its antimicrobial action. researchgate.net

The Central Ferrous Ion: The Fe²⁺ ion acts as the organizing center for the three ligands, creating a stable, octahedral complex.

Variations in the naturally occurring analogues of this compound have allowed for the identification of key active moieties—the specific parts of the molecule that contribute to its biological effect. These subtle structural differences within the viridomycin family provide direct insight into the SAR. mdpi.comjst.go.jp

This compound: Features a formyl (aldehyde, -CHO) group at the para-position of the phenyl ring (position 4 of the 4-hydroxy-3-nitrosobenzaldehyde ligand). nih.gov

Actinoviridin A: In this analogue, the aldehyde group of the ligand is replaced by a carboxylic acid (-COOH) group. nih.govresearchgate.net

Viridomycin E: This is a hybrid molecule, where the central iron ion is chelated by both 4-hydroxy-3-nitrosobenzaldehyde and 4-hydroxy-3-nitrosobenzoic acid ligands within the same complex. nih.govresearchgate.net

Viridomycin F: A derivative of this compound in which one of the three aldehyde groups on the ligands is reduced to a hydroxymethylene (-CH₂OH) group. cjnmcpu.com

Rational Design and Semi-Synthetic Modification of this compound

While extensive research into the rational design of novel this compound derivatives is not widely documented in the available literature, some semi-synthetic modifications have been reported. These efforts focus on altering the core metal-ligand structure to probe the compound's chemical and biological properties.

Detailed synthetic procedures and the rationale behind these specific metal substitutions are not extensively described in the reviewed scientific literature. However, this work represents a foundational step in the semi-synthetic modification of the this compound scaffold.

In Vitro Evaluation of Modified Analogues

The evaluation of the biological activity of this compound and its natural analogues provides the most direct evidence for its structure-activity relationship. Comparative studies of their antimicrobial effects reveal how subtle structural changes impact potency.

Research comparing the antibacterial activity of this compound and Viridomycin F has yielded key SAR insights. In these studies, activity is typically measured by the diameter of the zone of inhibition (ZOI) against various bacterial strains. This compound consistently demonstrates greater potency against certain bacteria, such as Staphylococcus aureus, when compared directly to Viridomycin F. amanote.com

While other natural analogues like Viridomycin E and Actinoviridin A, as well as the semi-synthetic metal analogues (Cu, Ni, Co), have been identified or created, comprehensive and comparative in vitro activity data for these compounds is not widely available in the current body of literature.

| Compound | Key Structural Feature | Activity vs. S. aureus (ZOI) | Activity vs. M. tetragenus (ZOI) | Activity vs. P. syringae (ZOI) | Reference |

|---|---|---|---|---|---|

| This compound | Three aldehyde (-CHO) groups | 12.67 mm | 15.50 mm | 14.33 mm | amanote.com |

| Viridomycin F | Two aldehyde (-CHO) groups, one hydroxymethylene (-CH₂OH) group | 8.33 mm | 16.50 mm | 10.83 mm | amanote.com |

| Gentamicin Sulfate (B86663) (Control) | Aminoglycoside antibiotic | 17.67 mm | 34.67 mm | 24.00 mm | amanote.com |

Computational Modeling for SAR Prediction

As of the current scientific literature, there are no specific published studies detailing the use of computational modeling, such as quantitative structure-activity relationship (QSAR) analysis or molecular docking, to predict the SAR of this compound and its analogues. These computational tools are powerful methods for rationalizing experimental results and guiding the design of new, more potent compounds.

However, it is noteworthy that research groups involved in the isolation and characterization of viridomycins have expertise in these computational techniques, having applied them to other natural products. researchgate.netresearchgate.netresearchgate.net For instance, molecular docking has been used to explore the anti-inflammatory mechanism of urdamycin Y, a compound investigated in a study that also isolated Viridomycins A and F. researchgate.net This suggests that while specific computational studies on this compound have not been reported, the potential for future in silico analysis exists.

Future computational studies could be employed to:

Model the iron-chelation process: To understand the energetics and conformational changes involved.

Dock this compound and its analogues into putative biological targets: To generate hypotheses about their mechanism of action beyond simple iron deprivation.

Develop a 3D-QSAR model: This could correlate the structural features of the known analogues (A, E, F, etc.) with their observed biological activities, enabling the prediction of activity for novel, rationally designed derivatives.

The application of such computational methods represents a promising future direction for accelerating the exploration of the this compound SAR and the development of new antimicrobial agents based on its scaffold.

Advanced Analytical and Bioanalytical Methodologies in Viridomycin a Research

Chromatographic Techniques for Isolation and Purification (e.g., HPLC)

The isolation and purification of Viridomycin A from its natural source, typically a bacterial fermentation broth, is a multi-step process that employs various chromatographic techniques to separate the target compound from a complex mixture of metabolites. jsmcentral.org The goal is to obtain a highly pure compound suitable for structural elucidation and biological assays.

Initially, crude extracts obtained from the fermentation culture are often subjected to preliminary separation techniques. Thin-Layer Chromatography (TLC) is a common method for the initial fractionation and assessment of the extract's complexity. jsmcentral.orgnih.gov In the study of a viridomycin-like molecule from a Streptomyces griseus-related strain, bioautography on TLC plates was used to detect active fractions with antimicrobial properties prior to further purification. nih.govresearchgate.net This technique involves developing the TLC plate and then overlaying it with a seeded agar (B569324) layer of a target microorganism to identify zones of growth inhibition corresponding to the location of active compounds. nih.gov

Following initial fractionation, High-Performance Liquid Chromatography (HPLC) is the cornerstone for the fine purification of this compound and related compounds. iipseries.org HPLC offers high resolution and efficiency, separating compounds based on their differential interactions with a stationary phase and a mobile phase. jsmcentral.orgiipseries.org For viridomycin-family compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase is used.

One documented purification of a viridomycin-like compound utilized a C18 column with a linear gradient of methanol (B129727) and water as the mobile phase. nih.gov The separation was monitored using a UV detector, as many organic molecules, including viridomycins, absorb light in the UV-visible spectrum. nih.govwur.nl The choice of solvents, gradient, flow rate, and column dimensions are all critical parameters that are optimized to achieve the best separation. biotage.com

Below is a table summarizing typical chromatographic conditions used in the purification of viridomycin-family molecules based on published research.

| Parameter | Specification | Purpose |

| Initial Fractionation | Thin-Layer Chromatography (TLC) on silica (B1680970) gel plates. nih.govresearchgate.net | Rapid, qualitative separation of crude extract into fractions based on polarity; allows for bioactivity screening. jsmcentral.orgnih.gov |

| Purification Technique | High-Performance Liquid Chromatography (HPLC). nih.gov | High-resolution separation to isolate the pure compound from semi-purified fractions. iipseries.org |

| HPLC Column | Reversed-Phase C18 (250 x 7.8 mm). nih.gov | Stationary phase for separating compounds primarily based on hydrophobicity. wur.nl |

| Mobile Phase | Linear gradient of Methanol–H₂O (from 0 to 100%). nih.gov | Elutes compounds from the column with increasing organic solvent concentration. nih.gov |

| Flow Rate | 1 mL/min. nih.gov | Controls the speed of the mobile phase and affects separation resolution and time. |

| Detection | UV Absorbance (e.g., at 220 nm and 420 nm). nih.gov | Monitors the column effluent for compounds that absorb light at these wavelengths, allowing for peak detection and collection. |

| Injection Volume | 200 µL. nih.gov | The volume of the semi-purified sample introduced into the HPLC system. |

This table is generated based on data from a study on a viridomycin-like molecule. nih.gov

Quantitative Analysis of this compound in Complex Matrices

Once this compound is isolated and characterized, methods for its accurate quantification in complex biological matrices (e.g., plasma, tissue, or fermentation broth) are essential for pharmacokinetic and pharmacodynamic studies. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity, specificity, and high throughput. researchgate.netnih.gov

Sample Preparation: The goal is to extract this compound from the biological matrix and remove interfering substances like proteins and salts that can suppress the MS signal. uab.edu This is often achieved through protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). wur.nl

Chromatographic Separation: A UPLC (Ultra-High-Performance Liquid Chromatography) system is typically used to rapidly separate this compound from other remaining components before it enters the mass spectrometer. rsc.org This separation is crucial for reducing matrix effects and ensuring accurate quantification.

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. rsc.org In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent this compound molecule. This ion is then fragmented in a collision cell, and the second quadrupole selects a specific fragment ion. This highly specific parent-to-fragment transition is monitored, providing excellent selectivity and sensitivity for quantification even in a complex sample. nih.gov

The table below outlines the key parameters for a hypothetical, yet typical, LC-MS/MS method for quantifying this compound.

| Parameter | Example Specification | Purpose |

| Instrumentation | UPLC coupled to a Triple-Quadrupole Mass Spectrometer. rsc.org | Provides high-resolution separation and highly sensitive, specific detection. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. | Generates charged ions from the analyte for MS analysis. The optimal mode would be determined experimentally. |

| Analysis Mode | Multiple Reaction Monitoring (MRM). rsc.org | Ensures high specificity and sensitivity by monitoring a unique precursor-to-product ion transition for the analyte. |

| Precursor Ion (Q1) | m/z of this compound [M+H]⁺ or [M-H]⁻ | Selects the molecular ion of the analyte. |

| Product Ion (Q3) | m/z of a stable fragment ion | Selects a characteristic fragment of the analyte after collision-induced dissociation. |

| Internal Standard | Stable Isotope-Labeled this compound | A non-naturally occurring version of the analyte used to correct for variations in sample preparation and instrument response. uab.edu |

| Limit of Quantitation (LOQ) | pmol/mL to nmol/mL range. rsc.org | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. |

This table represents a generalized approach for quantitative analysis, as specific validated methods for this compound are not detailed in the provided search results.

Proteomics and Metabolomics in Understanding this compound's Impact

To fully understand the biological impact of an antibiotic like this compound, it is essential to look beyond its direct target and examine its broader effects on the cell. Proteomics and metabolomics are powerful 'omics' technologies that provide a system-wide view of cellular responses to a drug. japsonline.comnih.gov

Proteomics is the large-scale study of proteins, the functional workhorses of the cell. rti.org In the context of antibiotic research, proteomics can be used to identify the molecular targets of a drug, uncover mechanisms of resistance, and understand the cellular stress responses triggered by the compound. frontiersin.orgnih.gov For instance, a technique called chemical proteomics can use a modified, "bait" version of this compound to pull down its binding partners from a cell lysate, directly identifying its protein targets. japsonline.com More commonly, quantitative proteomics is used to compare the entire proteome of bacteria in the presence and absence of this compound. nih.govencyclopedia.pub Proteins that are significantly up- or down-regulated can point to the pathways being affected by the drug.

Metabolomics is the comprehensive analysis of all small-molecule metabolites in a biological system. nih.gov When a drug like this compound perturbs a biological pathway, the concentrations of metabolites within that pathway and connected pathways will change. frontiersin.org By analyzing the metabolome, researchers can gain a functional readout of the physiological state of the cell and identify which metabolic networks are disrupted by the antibiotic. frontiersin.org For example, if this compound inhibits an enzyme in a specific biosynthetic pathway, a buildup of the substrate and a depletion of the product metabolites would be expected. ous-research.no

| 'Omics' Technology | Potential Application for this compound Research | Expected Insights |

| Chemical Proteomics | Use of an affinity-tagged this compound molecule to capture binding proteins from bacterial cell lysates. japsonline.com | Direct identification of the primary protein target(s) of this compound. |

| Quantitative Proteomics (Label-free or Isobaric Labeling) | Comparison of global protein expression in bacteria treated with this compound versus untreated controls. nih.gov | Identification of cellular stress responses, up-regulation of efflux pumps (resistance), or down-regulation of key metabolic pathways. frontiersin.orgencyclopedia.pub |

| Metabolomics (LC-MS or GC-MS based) | Profiling of intracellular and extracellular metabolites from bacteria exposed to this compound. nih.govfrontiersin.org | Pinpointing specific metabolic pathways that are inhibited or dysregulated, providing functional validation of the drug's mechanism of action. |

| Phosphoproteomics | Analysis of changes in protein phosphorylation patterns upon treatment with this compound. biognosys.comiric.ca | Revealing the impact on bacterial signaling pathways and regulatory networks that are controlled by phosphorylation. |

This table outlines potential applications of proteomics and metabolomics to this compound research, drawing on general principles and applications in antibiotic studies. japsonline.comnih.gov

Ecological Roles and Biotechnological Applications of Viridomycin a Research

Role of Viridomycin A in Microbial Interactions and Ecology

One of the key ecological functions of this compound and related compounds is their involvement in the competition and cooperation among different microorganisms. auctoresonline.org Streptomyces species, known producers of viridomycins, engage in these intricate relationships with other bacteria, fungi, and plants in the soil. auctoresonline.org The production of secondary metabolites like viridomycins is a crucial strategy for these microorganisms to establish themselves within a community. scielo.brnih.gov

A significant aspect of this compound's ecological role is its ability to chelate iron, a vital metallic ion for microbial growth. nih.govnih.gov This iron-chelating property can inhibit the growth of competing fungi and Gram-positive bacteria, giving the producing organism a competitive advantage. mdpi.comnih.govnih.gov This antibiotic activity is a clear example of how microbial secondary metabolites shape the composition and structure of microbial communities. scielo.br

Furthermore, the production of viridomycins has been observed to be triggered by conditions of phosphate (B84403) limitation. mdpi.com This suggests a role for these molecules in nutrient acquisition and competition in phosphate-scarce environments. The interactions involving viridomycins can have a significant impact on plant health and disease resistance, thereby influencing agricultural productivity. auctoresonline.org

Academic Perspectives on Potential Applications in Sustainable Agriculture

The unique properties of this compound have led to academic interest in its potential applications in sustainable agriculture, aiming to reduce reliance on chemical fertilizers and pesticides. nih.govnih.govmdpi.com

Development of Bio-Phosphate Fertilizers

Phosphorus is an essential nutrient for plant growth, but its availability in many soils is limited. nih.gov Traditional methods of producing soluble phosphate fertilizers from rock phosphate are often expensive and environmentally damaging. nih.govfoodsystems.tech this compound, produced by strains like Streptomyces griseus, has demonstrated the ability to solubilize insoluble rock phosphate. nih.govnih.govresearchgate.net

The proposed mechanism involves the chelation of positively charged counter-ions (such as Ca²⁺, Fe³⁺, and Al³⁺) within the rock phosphate structure. nih.govnih.gov This chelation destabilizes the mineral, leading to the release of soluble phosphate that can be taken up by plants. nih.govnih.govresearchgate.net Research has shown that a viridomycin-like compound can solubilize rock phosphate and tricalcium phosphate. mdpi.com This has led to the proposal of developing slow-release bio-phosphate fertilizers based on viridomycin-producing microorganisms. nih.govnih.govresearchgate.net Such bio-fertilizers could offer a more sustainable and environmentally friendly approach to phosphorus fertilization, improving soil health and reducing the carbon footprint associated with conventional fertilizers. foodsystems.tech

Table 1: Phosphate Solubilization by a Viridomycin-like Compound

| Phosphate Source | Concentration of Solubilized Phosphate (µg/mL) |

| Rock Phosphate (RP) | 63.7 |

| Tri-calcium Phosphate (TCP) | 135.2 |

This table shows the concentration of phosphate solubilized from two different insoluble sources by a fraction containing a viridomycin-like compound, as detailed in a 2021 study. mdpi.com

Biocontrol Agents against Plant Pathogens

In addition to its role in nutrient solubilization, this compound exhibits antimicrobial properties that make it a candidate for use as a biocontrol agent. nih.govnih.gov The ability to inhibit the growth of various plant pathogens, including fungi and Gram-positive bacteria, is a significant feature. nih.govnih.govresearchgate.net This antagonistic activity is largely attributed to its iron-chelating ability, which deprives pathogens of this essential nutrient. mdpi.comnih.govnih.gov

The use of microbial biocontrol agents (MBCAs) is a key component of sustainable agriculture, offering an alternative to chemical pesticides that can have negative environmental and health impacts. mdpi.com Organisms that produce compounds like this compound can help to suppress plant diseases through various mechanisms, including antibiosis and competition for nutrients. frontiersin.orgnih.gov The introduction of Streptomyces griseus-like strains that produce viridomycin family metabolites has been shown to have a positive effect on plant growth and fitness, and to limit the detrimental effects of phytopathogenic fungi in greenhouse settings. mdpi.com This highlights the potential for developing biocontrol strategies based on these microorganisms and their bioactive compounds. researchgate.net

Green Pigment Research and Stability

Viridomycins were first discovered as greenish pigments produced by Actinomycetes. mdpi.com Research into these pigments has revealed their unique, iron-dependent nature. researchgate.netfrontiersin.org For instance, Streptomyces tanashiensis BYF-112, an organism associated with termites, produces green pigments, identified as this compound and F, when cultured in a medium treated with FeSO₄. researchgate.net

The stability of these natural pigments is a crucial factor for their potential application. Studies have shown that the green pigments derived from Streptomyces tanashiensis exhibit good stability under various conditions, including heat, light, and the presence of certain metal ions. frontiersin.org Specifically, the green pigment showed strong heat stability, with a high residual rate when exposed to temperatures ranging from 40-100°C for two hours. frontiersin.org The stability was also tested under different light conditions and in the presence of metal ions like Ca²⁺, Zn²⁺, Mg²⁺, Na⁺, and K⁺. frontiersin.org The vivid green color of some related iron complexes, such as 'pigment green 8', has found widespread use in various industries, suggesting potential applications for viridomycin-based pigments. encyclopedia.pub

Table 2: Stability of Green Pigment from Streptomyces tanashiensis

| Condition | Observation |

| Heat (40-100°C for 2h) | Strong stability with 89.44–98.22% residual rate. frontiersin.org |

| Light vs. Dark | Stability determined over 1-7 days. frontiersin.org |

| Metal Ions (Ca²⁺, Zn²⁺, Mg²⁺, Na⁺, K⁺) | Stability determined in the dark for 2 days. frontiersin.org |

This table summarizes the stability of the green pigment under different environmental conditions as reported in a 2023 study. frontiersin.org

Future Research Directions and Unanswered Questions in Viridomycin a Studies

Elucidation of Remaining Biosynthetic Gaps

The biosynthesis of Viridomycin A is a complex process that is not yet fully understood. While it is known to be a secondary metabolite produced under phosphate-limiting conditions, the precise enzymatic steps and regulatory networks governing its formation require further investigation. nih.gov One study identified a putative biosynthetic gene cluster (BGC) in Streptomyces tanashiensis responsible for the production of viridomycins. cjnmcpu.com However, the specific functions of all the genes within this cluster and the exact sequence of biochemical reactions have not been entirely elucidated.

Future research should focus on:

Functional characterization of BGC genes: Systematically knocking out or overexpressing individual genes within the putative BGC and analyzing the resulting metabolic profiles can help to assign functions to each enzyme in the pathway.

Identification of precursor molecules: While 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) is a known precursor for some related compounds, the specific building blocks for the this compound core structure need to be definitively identified. researchgate.net

Investigating regulatory mechanisms: The observation that viridomycin production is triggered by phosphate (B84403) limitation suggests a complex regulatory network. nih.govmdpi.com Unraveling the signaling pathways and transcription factors that respond to phosphate levels and activate the viridomycin BGC is a key area for future studies. It has been suggested that viridomycins are not produced as iron scavengers in response to iron deficiency but as secondary metabolites that are stabilized by metal ion chelation. nih.gov

Comprehensive Molecular Target Identification and Validation

While this compound exhibits antibacterial and cytotoxic activities, its precise molecular targets within the cell remain largely uncharacterized. cjnmcpu.comontosight.ai Early research suggested that viridomycins might disrupt cell membranes. encyclopedia.pubresearchgate.net Another proposed mechanism for its antimicrobial activity is its ability to chelate iron, an essential metal for microbial growth. researchgate.netnih.gov

Key future research directions include:

Target identification studies: Utilizing techniques such as affinity chromatography with immobilized this compound, yeast two-hybrid screening, or computational docking simulations can help identify specific cellular proteins or other macromolecules that directly interact with the compound.

Validation of proposed mechanisms: Further experiments are needed to confirm whether membrane disruption and iron chelation are the primary modes of action or if other mechanisms are involved. For instance, investigating the compound's effect on membrane potential and integrity in various bacterial and cancer cell lines would be insightful.

Differential activity analysis: Understanding why this compound is more effective against certain microbes and cell lines than others will require a comparative analysis of their cellular structures and metabolic pathways.

Exploration of Novel Bioactivities and Mechanisms

The known biological activities of this compound, including its antibacterial and cytotoxic effects, suggest that it may have other, as-yet-undiscovered therapeutic properties. cjnmcpu.comontosight.ai For example, a compound from the viridomycin family has been shown to solubilize rock phosphate, indicating a potential application in agriculture. researchgate.netnih.gov

Future exploration should encompass:

Broad-spectrum bioactivity screening: Testing this compound against a wider range of pathogens, including multidrug-resistant bacteria, fungi, and viruses, could reveal new antimicrobial applications.

Investigation of agricultural potential: The ability of a related compound to solubilize phosphate suggests that this compound could be developed as a biofertilizer to enhance plant nutrient uptake. mdpi.comnih.gov Field trials and formulation development are necessary next steps.

Anticancer mechanism studies: The significant cytotoxicity of this compound against several human cancer cell lines warrants a deeper investigation into its specific anticancer mechanisms. cjnmcpu.com Studies could explore its effects on cell cycle progression, apoptosis, and angiogenesis in various cancer models.

Advanced Engineering of Producer Strains for Enhanced Production

The natural production levels of this compound by Streptomyces strains are often low, which can be a bottleneck for further research and potential commercialization. nih.gov Metabolic engineering and synthetic biology offer powerful tools to enhance the yield of this valuable compound.

Strategies for future research include:

Optimization of fermentation conditions: Systematically varying nutritional and environmental factors, such as carbon and nitrogen sources, phosphate concentration, and temperature, can significantly impact the production of secondary metabolites. nih.govfrontiersin.org

Genetic engineering of producer strains: Overexpression of key biosynthetic genes or regulatory proteins, as well as the deletion of competing metabolic pathways, can redirect cellular resources towards this compound production.

Heterologous expression: Introducing the this compound biosynthetic gene cluster into a high-producing, well-characterized host organism, such as E. coli or other Streptomyces species, could lead to significantly higher titers. researchgate.net

Integration of Multi-Omics Data for Systems-Level Understanding

A holistic, systems-level understanding of this compound production and its effects on target organisms can be achieved through the integration of multiple "omics" datasets. nih.govfrontiersin.org This approach can provide a comprehensive view of the complex biological processes involved. nih.govfrontlinegenomics.com

Future research should focus on:

Genomics and transcriptomics: Comparing the genomes and transcriptomes of this compound-producing and non-producing strains under different conditions can provide insights into the genetic and regulatory basis of its biosynthesis. frontlinegenomics.commdpi.com

Proteomics and metabolomics: Analyzing the proteome and metabolome of producer strains and target organisms before and after exposure to this compound can help to identify the proteins and metabolic pathways involved in its production and mechanism of action. frontiersin.orgmdpi.com

Integrated data analysis: Developing computational models that integrate these different omics datasets will be crucial for building a comprehensive picture of the this compound system, from its biosynthesis to its biological effects. nih.govnih.gov This can help in identifying new targets for metabolic engineering and in predicting novel bioactivities.

Q & A

Q. How is the structure of this compound elucidated, and what spectroscopic techniques are essential?

- Methodological Answer : Structural elucidation relies on high-resolution mass spectrometry (HRMS) for molecular formula determination, NMR (1D and 2D experiments) for connectivity analysis, and comparison with literature data for nitro-aromatic and iron-chelating motifs. For example, the iron center and nitro groups in this compound are confirmed via UV-Vis spectroscopy and X-ray crystallography (if crystalline) .

Q. What standard assays evaluate the antibacterial efficacy of this compound?

- Methodological Answer : Disk diffusion (Kirby-Bauer) and broth microdilution assays are standard. For in vitro studies, measure zones of inhibition (ZOI) against Gram-positive pathogens (e.g., S. aureus ZOI = 12.67 mm at 50 μg/mL) and compare to positive controls like gentamicin. Minimum inhibitory concentrations (MICs) should be quantified using CLSI guidelines .

Advanced Research Questions

Q. How can genomic data identify biosynthetic gene clusters (BGCs) responsible for this compound production?

- Methodological Answer : Annotate the S. tanashiensis genome using tools like antiSMASH to detect BGCs for nonribosomal peptide synthetases (NRPS) or polyketide synthases (PKS). Cross-reference with known iron-chelating metabolite pathways. Gene knockout (e.g., CRISPR-Cas9) and heterologous expression in Streptomyces hosts validate BGC functionality .

Q. What experimental strategies address contradictions in this compound’s bioactivity across studies?

- Methodological Answer : Discrepancies in ZOI/MIC values (e.g., Pseudomonas syringae ZOI = 14.33 mm vs. 24 mm for gentamicin ) may arise from strain-specific resistance or assay conditions. Standardize protocols (e.g., agar composition, inoculum size) and include multiple control strains. Use metabolomic profiling to confirm compound purity and rule out co-eluting impurities .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?

- Methodological Answer : Synthesize analogs modifying the nitro-aromatic moiety or iron-binding site. Test derivatives for enhanced antibacterial activity (e.g., MIC against methicillin-resistant S. aureus) and reduced cytotoxicity (e.g., IC50 > 20 μM in A375 melanoma cells). Molecular docking studies predict interactions with bacterial targets like DNA gyrase .

Q. What in vitro models are suitable for studying this compound’s cytotoxicity against cancer cells?

- Methodological Answer : Use MTT or resazurin assays on cancer cell lines (e.g., SKOV-3 ovarian cancer, IC50 = 4.61–19.28 μM ). Include non-cancerous cells (e.g., HEK293) to assess selectivity. Combine with apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) to elucidate mechanisms .

Q. How can ecological studies clarify this compound’s role in insect-microbe symbiosis?

- Methodological Answer : Conduct metatranscriptomics on termite gut microbiomes (Odontotermes formosanus) to detect this compound expression in situ. Pair with antimicrobial inhibition assays against fungal pathogens common in termite nests. Field experiments comparing termite survival with/without S. tanashiensis colonization can validate ecological roles .

Q. What methodologies validate the iron-chelating properties of this compound in environmental applications?

Q. How can combinatorial therapy enhance this compound’s efficacy against multidrug-resistant pathogens?

- Methodological Answer : Screen synergies with β-lactams or efflux pump inhibitors using checkerboard assays (FIC index ≤ 0.5 indicates synergy). For example, combine this compound (8 μg/mL) with ciprofloxacin (2 μg/mL) against P. aeruginosa. Validate via time-kill curves and transcriptomic analysis of resistance gene expression .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|